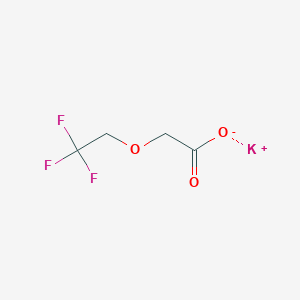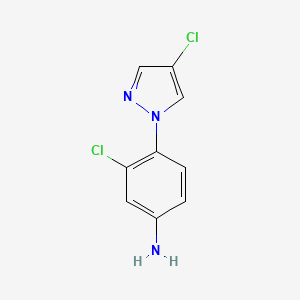
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline
Vue d'ensemble
Description
3-Chloro-4-(1H-pyrazol-1-yl)aniline is a useful research chemical . It belongs to the class of organic compounds known as N-arylpiperazines .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like silver-mediated [3 + 2] cycloaddition , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can be analyzed using various techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can be complex. For example, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique
Antimicrobial Activity
The compound 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline has been studied for its potential in antimicrobial applications. Research has involved the synthesis of derivatives of this compound, such as azetidinones and thiazolidinones, by reacting it with chloro acetyl chloride and thioglycolic acid, respectively. These derivatives have shown excellent to good antibacterial activity compared to reference drugs in in vitro studies, highlighting their potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Chemical Structure Analysis
The chemical structure and properties of isomeric compounds related to 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline have been analyzed to understand the effect of chlorine substitution on their properties. Studies on compounds such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline have revealed differences in molecular structure, hydrogen bonding, and packing interactions based on the position of the chlorine atom, providing insights into how subtle changes in structure can influence overall molecular behavior (Su et al., 2013).
Luminescent Materials
Research into luminescent materials has involved the use of compounds related to 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline. Studies on tetradentate bis-cyclometalated platinum complexes incorporating derivatives of this compound have shown promising results in terms of their photophysical properties and potential applications in electroluminescence and organic light-emitting diodes (OLEDs). These findings indicate the potential of such compounds in the development of advanced luminescent materials with applications in display technologies and lighting (Vezzu et al., 2010).
Pharmaceutical Research
In the pharmaceutical field, derivatives of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline have been synthesized and evaluated for their potential medicinal applications. For instance, studies on pyrazoline-based thiazolidin-4-one derivatives have explored their properties and potential as anti-cancer and anti-HIV agents. These studies contribute to the ongoing search for new therapeutic compounds with significant biological activity (Patel et al., 2013).
Propriétés
IUPAC Name |
3-chloro-4-(4-chloropyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11/h1-5H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHREOFASQAVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline | |
CAS RN |
1006959-51-8 | |
| Record name | 3-chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




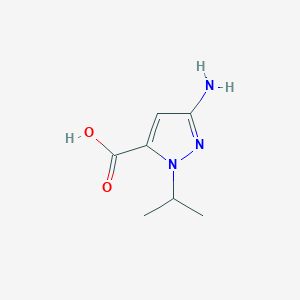
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)
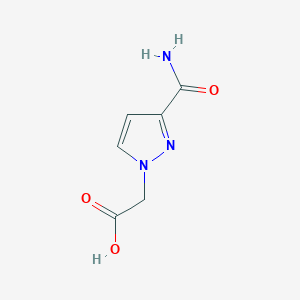
![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)

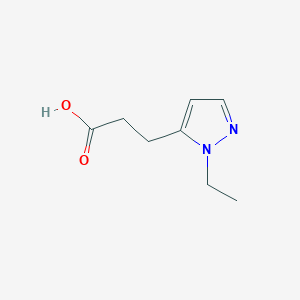

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373445.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)
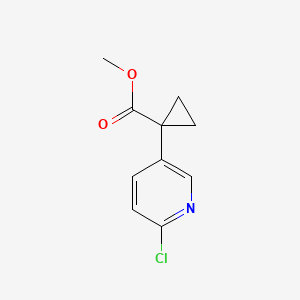

![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)
